molecular formula C9H18ClNS B14502625 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine CAS No. 64118-96-3

1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine

Cat. No.: B14502625
CAS No.: 64118-96-3
M. Wt: 207.76 g/mol
InChI Key: MTGZYIKDYAGQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with chlorosulfanyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The chlorosulfanyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in various applications, including enzyme inhibition studies and drug design.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Lacks the chlorosulfanyl group and has different reactivity.

    1-(Methylsulfanyl)-2,2,6,6-tetramethylpiperidine: Similar structure but with a methylsulfanyl group instead of chlorosulfanyl.

    1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness: 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine is unique due to the presence of the chlorosulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64118-96-3

Molecular Formula

C9H18ClNS

Molecular Weight

207.76 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl) thiohypochlorite

InChI

InChI=1S/C9H18ClNS/c1-8(2)6-5-7-9(3,4)11(8)12-10/h5-7H2,1-4H3

InChI Key

MTGZYIKDYAGQMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1SCl)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.